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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-
ethynyl-1,3,5-trimethylbenzene (also known as mesitylacetylene). The document collates
available physicochemical data and presents a detailed, plausible experimental protocol for its
synthesis via a Sonogashira coupling reaction. Furthermore, this guide offers theoretically
derived estimations of its electronic and vibrational properties based on computational studies
of structurally related molecules. These estimations provide valuable insights for researchers
exploring the applications of this compound in various fields, including materials science and as
a building block in drug development. The synthesis workflow is visually represented to
facilitate understanding.

Introduction

2-ethynyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon characterized by a benzene
ring substituted with three methyl groups and one ethynyl group. This unique structure,
combining the steric bulk of the mesityl group with the reactive ethynyl moiety, makes it a
compound of interest in organic synthesis and materials science. Its potential applications
include its use as a building block for larger, complex molecules and as a component in the
development of novel polymers and functional materials. Understanding its theoretical
properties is crucial for predicting its reactivity, stability, and potential interactions in various
chemical systems.
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Physicochemical Properties

The known physicochemical properties of 2-ethynyl-1,3,5-trimethylbenzene are summarized

in the table below. This data is compiled from various chemical suppliers and databases.[1]

Property Value Reference(s)

Molecular Formula Ci1H12 [1]

Molecular Weight 144.21 g/mol

CAS Number 769-26-6

Appearance Liquid

Density 0.919 - 0.921 g/cm3 at 25 °C [2]

Boiling Point 100.6-101.5 °C at 20 Torr, 210- (]
215 °C at 760 Torr

Melting Point 2.7-35°C [1]

Refractive Index (n20/D) 1.543 - 1.547 [2]

Flash Point 72.1-83.88 °C [1]

Solubility Insoluble in water, soluble in

organic solvents.

Theoretical Electronic Properties (Estimated)

Due to the lack of specific computational studies on 2-ethynyl-1,3,5-trimethylbenzene, the

following electronic properties are estimated based on Density Functional Theory (DFT)

calculations performed on analogous molecules, such as other alkylated and ethynyl-

substituted benzenes.[3][4][5] These values provide a theoretical framework for understanding

the molecule's reactivity.
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Parameter Estimated Value Significance

The energy of the Highest
Occupied Molecular Orbital;

HOMO Energy ~-8.51t0-9.0 eV relates to the molecule's ability
to donate electrons

(nucleophilicity).

The energy of the Lowest
Unoccupied Molecular Orbital;

LUMO Energy ~-05t0-1.0eV relates to the molecule’s ability
to accept electrons

(electrophilicity).

The energy difference between
the HOMO and LUMO; a larger

HOMO-LUMO Gap ~75t08.5¢eV gap suggests higher kinetic
stability and lower chemical
reactivity.[4][5]

o ) The energy required to remove
lonization Potential ~85t09.0eV
an electron from the molecule.

The energy released when an
Electron Affinity ~05t01.0eV electron is added to the

molecule.

Theoretical Vibrational Frequencies (Estimated)

The following are estimated prominent vibrational frequencies for 2-ethynyl-1,3,5-
trimethylbenzene based on infrared spectroscopy of 1,3,5-trimethylbenzene (mesitylene) and
known frequencies for the ethynyl group.[6] These estimations are useful for spectroscopic
identification.
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Wavenumber (cm~?) Assignment

~ 3300 =C-H stretch (alkyne)

~ 2100 C=C stretch (alkyne)

3080 - 3030 =C-H stretch (aromatic)

2975 - 2845 C-H stretch (methyl groups)

~ 1600, ~ 1500 C=C stretch (aromatic ring)

1470 - 1370 C-H bend (methyl groups)

900 - 735 Out-of-plane C-H bend (1,3,5-trisubstituted ring)

Synthesis Protocol: Sonogashira Coupling

A plausible and efficient method for the synthesis of 2-ethynyl-1,3,5-trimethylbenzene is the
Sonogashira cross-coupling reaction. The following is a detailed experimental protocol adapted
from established procedures for similar couplings.[7][8][9]

Reaction:

1-bromo-2,4,6-trimethylbenzene + ethynyltrimethylsilane — 2-((trimethylsilyl)ethynyl)-1,3,5-
trimethylbenzene

2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene - 2-ethynyl-1,3,5-trimethylbenzene

Materials:

1-bromo-2,4,6-trimethylbenzene

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Triethylamine (TEA)
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o Tetrahydrofuran (THF), anhydrous

o Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
e Saturated aqueous ammonium chloride (NH4Cl)

e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

* Hexane

o Ethyl acetate

Procedure:

e Coupling Reaction:

o To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-
2,4,6-trimethylbenzene (1.0 eq), Pd(PPhs)2Cl2 (0.02 eq), and Cul (0.04 eq).

o Add anhydrous THF and anhydrous triethylamine (2.0 eq).
o To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

o Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

o Upon completion, cool the reaction to room temperature.

e Work-up and Deprotection:
o Filter the reaction mixture through a pad of celite to remove the catalyst.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in THF.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Add TBAF solution (1.1 eq) dropwise at O °C.

o Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the
deprotection by TLC.

o Quench the reaction by adding saturated aqueous NHa4ClI.
o Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

o Wash the combined organic layers with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure.

e Purification:

o Purify the crude product by flash column chromatography on silica gel using a
hexane/ethyl acetate gradient to afford pure 2-ethynyl-1,3,5-trimethylbenzene.

Visualizations
Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-ethynyl-1,3,5-
trimethylbenzene.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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